4,6-diiodo-N-methylpyrimidin-5-amine
Description
4,6-Diiodo-N-methylpyrimidin-5-amine is a halogenated pyrimidine derivative characterized by two iodine atoms at the 4- and 6-positions and a methylamine group at the 5-position. It is primarily utilized in pharmaceutical intermediates and organic synthesis. Safety data highlight significant hazards, including skin/eye irritation (H315, H319) and respiratory effects (H335), necessitating stringent handling under inert gas and moisture-free conditions .
Properties
CAS No. |
871027-65-5 |
|---|---|
Molecular Formula |
C5H5I2N3 |
Molecular Weight |
360.92 g/mol |
IUPAC Name |
4,6-diiodo-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H5I2N3/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3 |
InChI Key |
MTXGLERRVAKTGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CN=C1I)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include halogenated pyrimidines with substitutions at the 4,6-positions and modifications to the amine group. Below is a comparative analysis:
Key Observations:
- This increases reactivity in substitution reactions but reduces solubility in polar solvents .
- Amine vs. Methoxy/Formamide : The N-methylamine group in the target compound offers nucleophilic reactivity, whereas methoxy/formamide derivatives exhibit hydrogen-bonding capabilities, influencing crystallinity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
